Cas no 1645380-82-0 (4-chloro-N-cyano(thiophen-3-yl)methyl-3-methoxybenzamide)

4-chloro-N-cyano(thiophen-3-yl)methyl-3-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-CHLORO-N-[CYANO(THIOPHEN-3-YL)METHYL]-3-METHOXYBENZAMIDE
- EN300-26686219
- AKOS030669428
- Z1528131369
- 1645380-82-0
- 4-Chloro-N-(cyano-3-thienylmethyl)-3-methoxybenzamide
- 4-chloro-N-cyano(thiophen-3-yl)methyl-3-methoxybenzamide
-
- Inchi: 1S/C14H11ClN2O2S/c1-19-13-6-9(2-3-11(13)15)14(18)17-12(7-16)10-4-5-20-8-10/h2-6,8,12H,1H3,(H,17,18)
- InChI Key: PNGUOQZSHMMMHV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1OC)C(NC(C#N)C1=CSC=C1)=O
Computed Properties
- Exact Mass: 306.0229765g/mol
- Monoisotopic Mass: 306.0229765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 90.4Ų
4-chloro-N-cyano(thiophen-3-yl)methyl-3-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686219-0.05g |
4-chloro-N-[cyano(thiophen-3-yl)methyl]-3-methoxybenzamide |
1645380-82-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-chloro-N-cyano(thiophen-3-yl)methyl-3-methoxybenzamide Related Literature
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on 4-chloro-N-cyano(thiophen-3-yl)methyl-3-methoxybenzamide
Introduction to 4-chloro-N-cyano((thiophen-3-yl)methyl)-3-methoxybenzamide (CAS No. 1645380-82-0)
4-chloro-N-cyano((thiophen-3-yl)methyl)-3-methoxybenzamide, identified by its CAS number 1645380-82-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a chloro group, a cyano substituent, and an (thiophen-3-yl)methyl side chain, contribute to its unique chemical properties and potential applications in drug discovery.
The benzamide core of 4-chloro-N-cyano((thiophen-3-yl)methyl)-3-methoxybenzamide is a well-known pharmacophore that has been extensively studied for its role in various biological processes. Benzamides are known to interact with specific enzymes and receptors, often leading to therapeutic effects. The introduction of the cyano group at the nitrogen position enhances the electrophilicity of the molecule, which can be exploited in various chemical reactions and interactions. Additionally, the methyl group attached to the thiophene ring adds another layer of complexity to its reactivity and binding affinity.
The thiophen-3-yl moiety is particularly interesting from a structural perspective. Thiophenes are heterocyclic compounds that are commonly found in many natural products and pharmaceuticals. They are known for their stability and ability to form strong hydrogen bonds, which can be advantageous in drug design. The specific positioning of the thiophen-3-yl group on the benzamide scaffold suggests that this compound may have unique interactions with biological targets, potentially making it a valuable candidate for further investigation.
In recent years, there has been growing interest in developing novel therapeutic agents that target inflammation and immune responses. Compounds like 4-chloro-N-cyano((thiophen-3-yl)methyl)-3-methoxybenzamide have been explored for their potential anti-inflammatory properties. Studies have shown that certain benzamide derivatives can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. The presence of the chloro group in this molecule may further enhance its inhibitory effects on these enzymes, making it a promising candidate for developing anti-inflammatory drugs.
Another area of interest is the potential application of 4-chloro-N-cyano((thiophen-3-yl)methyl)-3-methoxybenzamide in cancer research. Benzamides have been reported to exhibit anti-cancer activity by inhibiting the growth of tumor cells and inducing apoptosis. The structural features of this compound, including the cyano group and the (thiophen-3-yl)methyl side chain, may contribute to its ability to interact with specific targets involved in cancer cell proliferation and survival. Preliminary studies have suggested that this compound may have potential in inhibiting kinases and other enzymes that are overexpressed in cancer cells.
The synthesis of 4-chloro-N-cyano((thiophen-3-yl)methyl)-3-methoxybenzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the cyano group typically involves a cyanation reaction, which can be carried out using various cyanating agents such as copper(I) cyanide or potassium cyanide. However, due to safety concerns associated with these reagents, alternative methods such as catalytic hydrogenation or photochemical cyanation have been explored.
The attachment of the (thiophen-3-yl)methyl group requires a coupling reaction between a thiophene derivative and an appropriate electrophile. Commonly used coupling reagents include palladium-based catalysts such as palladium acetate or palladium chloride. The choice of solvent and reaction conditions is critical to achieving high yields and minimizing side reactions.
In conclusion, 4-chloro-N-cyano((thiophen-3-yl)methyl)-3-methoxybenzamide is a structurally complex compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile molecule that can interact with various biological targets. Further research is needed to fully elucidate its mechanisms of action and explore its therapeutic potential. As our understanding of biological processes continues to evolve, compounds like this one will play an increasingly important role in the development of new drugs.
1645380-82-0 (4-chloro-N-cyano(thiophen-3-yl)methyl-3-methoxybenzamide) Related Products
- 86823-81-6(Benzoic acid, 2-(bromomethyl)-6-methoxy-, ethyl ester)
- 23563-09-9(1-Methyl-5-(trifluoromethyl)indoline-2,3-dione)
- 1421489-70-4(4-(4-methoxybenzoyl)morpholin-3-ylmethanol)
- 875285-31-7(2-(4-Chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate)
- 921602-60-0(Methyl 3-cyclopropoxybenzoate)
- 1804718-84-0(3-Amino-5-(chloromethyl)-2-(difluoromethyl)-4-nitropyridine)
- 2034547-87-8(2-(4-fluorophenyl)sulfanyl-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}acetamide)
- 1436434-02-4(2-(3-hydroxy-4-methylphenyl)acetaldehyde)
- 2138171-09-0(3-Amino-4-chloro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)
- 1340192-54-2(4-fluoro-3-methyl-N-(1,3-thiazol-5-yl)methylaniline)

